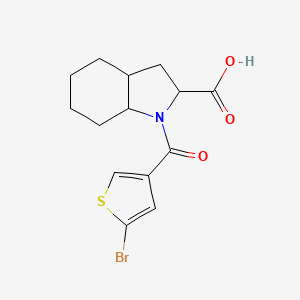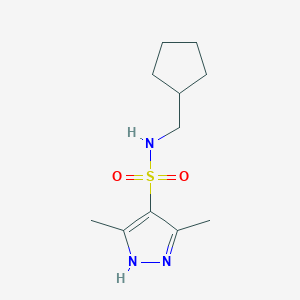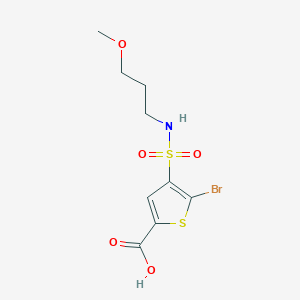![molecular formula C13H16FNO3S B7541313 3-[3-(2-Fluorophenyl)sulfanylpropanoylamino]butanoic acid](/img/structure/B7541313.png)
3-[3-(2-Fluorophenyl)sulfanylpropanoylamino]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(2-Fluorophenyl)sulfanylpropanoylamino]butanoic acid, also known as FSPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FSPB is a derivative of the amino acid, cysteine, and has been found to have antioxidant properties, making it a promising candidate for the treatment of various diseases. In
作用機序
The mechanism of action of 3-[3-(2-Fluorophenyl)sulfanylpropanoylamino]butanoic acid involves its ability to scavenge free radicals and protect cells from oxidative damage. This compound has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase, which further enhances its antioxidant properties. This compound has also been found to inhibit the production of pro-inflammatory cytokines, which contributes to its anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes, reduce oxidative stress, and inhibit the production of pro-inflammatory cytokines. This compound has also been found to protect cells from apoptosis, which can be useful in the treatment of diseases such as cancer.
実験室実験の利点と制限
One advantage of using 3-[3-(2-Fluorophenyl)sulfanylpropanoylamino]butanoic acid in lab experiments is its antioxidant and anti-inflammatory properties, which make it a useful tool for studying the mechanisms of oxidative stress and inflammation. However, one limitation of using this compound is its potential toxicity at high concentrations, which can affect the results of experiments.
将来の方向性
There are several future directions for research on 3-[3-(2-Fluorophenyl)sulfanylpropanoylamino]butanoic acid. One area of research is the development of this compound as a therapeutic agent for the treatment of diseases such as cancer, cardiovascular disease, and neurodegenerative diseases. Another area of research is the study of this compound in combination with other compounds to enhance its therapeutic effects. Additionally, the potential toxicity of this compound at high concentrations should be further investigated to ensure its safety for use in humans.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications due to its antioxidant and anti-inflammatory properties. The synthesis of this compound has been optimized to yield high purity and high yields of the compound. This compound has been found to have several biochemical and physiological effects, including its ability to scavenge free radicals, increase the activity of antioxidant enzymes, and inhibit the production of pro-inflammatory cytokines. While there are limitations to using this compound in lab experiments, further research on its potential therapeutic applications and toxicity is warranted.
合成法
The synthesis of 3-[3-(2-Fluorophenyl)sulfanylpropanoylamino]butanoic acid involves the reaction of L-cysteine with 2-fluorobenzyl bromide, followed by the addition of butyric anhydride. The resulting product is purified through column chromatography to obtain this compound. This method has been optimized to yield high purity and high yields of this compound.
科学的研究の応用
3-[3-(2-Fluorophenyl)sulfanylpropanoylamino]butanoic acid has been studied extensively for its potential therapeutic applications. It has been found to have antioxidant properties, which makes it a promising candidate for the treatment of various diseases such as cancer, cardiovascular disease, and neurodegenerative diseases. This compound has also been found to have anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases such as arthritis.
特性
IUPAC Name |
3-[3-(2-fluorophenyl)sulfanylpropanoylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO3S/c1-9(8-13(17)18)15-12(16)6-7-19-11-5-3-2-4-10(11)14/h2-5,9H,6-8H2,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFQXLBJQDETMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)NC(=O)CCSC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(1,3,5-Trimethylpyrazol-4-yl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7541232.png)
![1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidine-3-carboxylic acid](/img/structure/B7541245.png)
![1-[(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)prop-2-enoyl]piperidine-3-carboxylic acid](/img/structure/B7541260.png)
![1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidine-2-carboxylic acid](/img/structure/B7541265.png)
![1-[3-(2-Oxopyridin-1-yl)propanoyl]piperidine-3-carboxylic acid](/img/structure/B7541268.png)

![1-[[2-(2,4-Dioxopyrimidin-1-yl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7541274.png)

![1-[3-(Oxolan-2-yl)propanoyl]-2,3-dihydroindole-5-carboxylic acid](/img/structure/B7541295.png)
![1-[3-(2,2,2-Trifluoroethoxy)propanoylamino]cycloheptane-1-carboxylic acid](/img/structure/B7541308.png)
![3-[[2-(3-Nitrophenoxy)acetyl]amino]butanoic acid](/img/structure/B7541312.png)
![[2-(Cyclopropylamino)-2-oxoethyl] 2-(2-bicyclo[2.2.1]heptanyl)acetate](/img/structure/B7541315.png)

